molecular formula C14H16BFO3 B6354131 4-Fluorobenzofuran-7-boronic acid pinacol ester CAS No. 2121511-48-4

4-Fluorobenzofuran-7-boronic acid pinacol ester

Cat. No.: B6354131
CAS No.: 2121511-48-4
M. Wt: 262.09 g/mol
InChI Key: DCQLPRWDZHBWAT-UHFFFAOYSA-N
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Description

4-Fluorobenzofuran-7-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a fluorine atom on the benzofuran ring and a boronic acid ester group, which makes it a valuable intermediate in various chemical reactions .

Mechanism of Action

Target of Action

The primary targets of 4-Fluorobenzofuran-7-boronic acid, pinacol ester are organic groups that participate in electronically divergent processes with a metal catalyst . This compound is a type of boronic ester, which are highly valuable building blocks in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic ester is transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathways involved in carbon–carbon bond formation . Specifically, it is used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction allows for the conjoining of chemically differentiated fragments .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity can be influenced by its environment .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This makes it a valuable tool in organic synthesis, enabling the creation of complex organic compounds .

Action Environment

The action of 4-Fluorobenzofuran-7-boronic acid, pinacol ester can be influenced by environmental factors. Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions under which it is stored and used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzofuran-7-boronic acid pinacol ester typically involves the borylation of 4-fluorobenzofuran. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzofuran-7-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorobenzofuran-7-boronic acid pinacol ester is unique due to the presence of both a fluorine atom and a benzofuran ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical transformations .

Properties

IUPAC Name

2-(4-fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11(16)9-7-8-17-12(9)10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQLPRWDZHBWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158184
Record name Benzofuran, 4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-48-4
Record name Benzofuran, 4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuran, 4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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